5-Bromo-4-methylpicolinaldehyde

Cross-coupling C-Br reactivity Suzuki-Miyaura

5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9; synonyms: 5-bromo-4-methylpyridine-2-carbaldehyde, 5-bromo-4-methyl-2-pyridinecarboxaldehyde) is a brominated picolinaldehyde derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol. It features a reactive aldehyde at the 2-position, a bromine at the 5-position, and a methyl group at the 4-position of the pyridine ring, making it a versatile electrophilic building block for constructing biologically active heterocycles.

Molecular Formula C7H6BrNO
Molecular Weight 200.035
CAS No. 886364-94-9
Cat. No. B582018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylpicolinaldehyde
CAS886364-94-9
Molecular FormulaC7H6BrNO
Molecular Weight200.035
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C=O
InChIInChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3
InChIKeyPKKXSXWOKVKYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9): A Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


5-Bromo-4-methylpicolinaldehyde (CAS 886364-94-9; synonyms: 5-bromo-4-methylpyridine-2-carbaldehyde, 5-bromo-4-methyl-2-pyridinecarboxaldehyde) is a brominated picolinaldehyde derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol [1]. It features a reactive aldehyde at the 2-position, a bromine at the 5-position, and a methyl group at the 4-position of the pyridine ring, making it a versatile electrophilic building block for constructing biologically active heterocycles [2]. Commercially available at 97% purity, it is predominantly employed as a key intermediate in medicinal chemistry campaigns targeting kinase inhibitors and in agrochemical patent programs .

Why Generic Substitution Fails: The Critical Role of 5-Bromo-4-methylpicolinaldehyde's Substitution Pattern


Interchanging 5-bromo-4-methylpicolinaldehyde with a positional isomer or a non-brominated congener can fundamentally alter or nullify downstream synthetic outcomes. The aldehyde at the 2-position dictates the regiochemistry of condensation and cyclization reactions, while the bromine at the 5-position provides a specific handle for palladium-catalyzed cross-couplings that a chlorine at the same position cannot match in reactivity [1]. Even the 3-carbaldehyde isomer (5-bromo-4-methylnicotinaldehyde, CAS 351457-86-8) yields divergent heterocyclic scaffolds. The quantitative evidence below underscores why procurement specifications must precisely match the desired substitution pattern.

Product-Specific Quantitative Evidence Guide: 5-Bromo-4-methylpicolinaldehyde vs. Closest Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. 5-Chloro-4-methylpicolinaldehyde

For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), the C-Br bond in 5-bromo-4-methylpicolinaldehyde undergoes oxidative addition significantly faster than the C-Cl bond in its 5-chloro analog (CAS 886364-96-1), enabling milder reaction conditions and higher yields [1]. The methyl group at the 4-position does not sterically impede the coupling at the 5-position, preserving the synthetic utility of this substitution pattern.

Cross-coupling C-Br reactivity Suzuki-Miyaura Building block selection

Boiling Point and Density Differentiation vs. Non-Brominated 4-Methylpicolinaldehyde

The introduction of a bromine atom dramatically alters the physical properties compared to the non-brominated parent scaffold. 5-Bromo-4-methylpicolinaldehyde exhibits a boiling point of 261 °C at 760 mmHg [1], representing a >50 °C increase over 4-methylpicolinaldehyde (CAS 53547-60-7; ~208.8 °C at 760 mmHg) . The density also increases from 1.082 g/mL to 1.577 g/mL [1].

Physical properties Boiling point Density Purification

Validated Synthetic Intermediate in Agrochemical Patent WO2011/67272 (Insecticidal Isoxazolines)

5-Bromo-4-methylpicolinaldehyde is explicitly employed as a synthetic intermediate in WO2011/67272 A1 (Syngenta Participations AG), appearing on page/column 77 of the patent, for the preparation of insecticidal isoxazoline-substituted benzamide derivatives [1]. This demonstrates validated utility in a documented, commercially relevant agrochemical program.

Agrochemical intermediate Insecticide Isoxazoline Patent-validated

Aldehyde Positional Selectivity: Picolinaldehyde vs. Nicotinaldehyde Scaffold Outcomes

The aldehyde at the 2-position of the pyridine ring (picolinaldehyde scaffold) enables chelation-driven Schiff base formation and metal-coordination chemistry that is geometrically inaccessible to the 3-carbaldehyde isomer (5-bromo-4-methylnicotinaldehyde, CAS 351457-86-8) [1]. This positional difference governs the identity of downstream heterocyclic products.

Regiochemistry Heterocycle synthesis Schiff base Positional isomer

Purity Benchmarking: Commercial 97% Specification Enables Reproducible Multi-Step Synthesis

Sigma-Aldrich and multiple independent vendors supply 5-bromo-4-methylpicolinaldehyde at a certified purity of ≥97% , with analytical documentation (NMR, HPLC, GC) available from suppliers such as Bidepharm . This contrasts with the typical 95% specification for general-purpose heterocyclic aldehydes, reducing the risk of impurity-derived side reactions in multi-step sequences.

Purity specification Quality control Reproducibility Procurement

Best Research and Industrial Application Scenarios for 5-Bromo-4-methylpicolinaldehyde


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates via Suzuki-Miyaura Coupling

The 5-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura coupling with aryl- and heteroaryl-boronic acids to introduce diverse aromatic groups at the 5-position, a key diversification step in kinase inhibitor lead optimization programs. The higher reactivity of the C-Br bond compared to the C-Cl analog permits coupling under milder conditions (lower temperature, reduced catalyst loading), preserving sensitive functional groups elsewhere in the molecule [1].

Agrochemical Discovery: Preparation of Insecticidal Isoxazoline-Benzamide Hybrids

As validated in patent WO2011/67272 A1 (Syngenta), 5-bromo-4-methylpicolinaldehyde serves as a critical intermediate for constructing insecticidal isoxazoline-substituted benzamides [2]. The 2-carbaldehyde group undergoes condensation to form the isoxazoline ring, while the 5-bromo position can be further elaborated for structure-activity relationship (SAR) exploration.

Schiff Base Ligand Synthesis for Coordination Chemistry and Catalysis

The 2-carbaldehyde configuration enables chelating Schiff base formation with primary amines, generating N,N- or N,O-bidentate ligands that coordinate transition metals (Cu, Ni, Pd) for catalytic applications. The 3-carbaldehyde isomer (nicotinaldehyde scaffold) cannot form the same 5-membered chelate ring due to geometric constraints, making the picolinaldehyde scaffold essential for this application class [3].

High-Temperature or Solvent-Free Reaction Protocols

With a boiling point of 261 °C at atmospheric pressure—approximately 52 °C higher than the non-brominated 4-methylpicolinaldehyde—this compound is uniquely suited for high-temperature condensation or cyclization reactions where lower-boiling analogs would volatilize, leading to material loss and reduced yields [4].

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